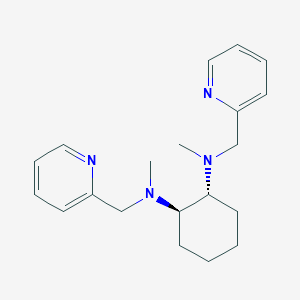

Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine

Description

Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine is a chiral tetradentate ligand featuring a cyclohexane-1,2-diamine backbone with methyl and pyridin-2-ylmethyl substituents on the nitrogen atoms. Its stereochemistry (rel-(1R,2R)) and electron-rich pyridyl groups make it a versatile ligand for coordination chemistry, particularly in catalysis and materials science. For example, it forms Ni(II) complexes (e.g., Ni-6) with two labile water molecules in cis geometry, enabling catalytic water oxidation . The dimethyl groups enhance steric bulk and electronic donation, influencing metal center reactivity .

Properties

Molecular Formula |

C20H28N4 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

(1R,2R)-1-N,2-N-dimethyl-1-N,2-N-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine |

InChI |

InChI=1S/C20H28N4/c1-23(15-17-9-5-7-13-21-17)19-11-3-4-12-20(19)24(2)16-18-10-6-8-14-22-18/h5-10,13-14,19-20H,3-4,11-12,15-16H2,1-2H3/t19-,20-/m1/s1 |

InChI Key |

HDQFPJIZHWFWTR-WOJBJXKFSA-N |

Isomeric SMILES |

CN(CC1=CC=CC=N1)[C@@H]2CCCC[C@H]2N(C)CC3=CC=CC=N3 |

Canonical SMILES |

CN(CC1=CC=CC=N1)C2CCCCC2N(C)CC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves starting from the chiral diamine (1R,2R)-cyclohexane-1,2-diamine, followed by selective N-methylation and subsequent introduction of pyridin-2-ylmethyl groups on the nitrogen atoms. The key challenges are maintaining the (1R,2R) stereochemistry and achieving selective substitution without over-alkylation or racemization.

Stepwise Synthetic Route

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Starting Material Preparation | Obtain enantiomerically pure (1R,2R)-cyclohexane-1,2-diamine, often via resolution or chiral pool synthesis | Chiral diamine with two primary amino groups |

| 2 | N-Methylation | React with methylating agents such as methyl iodide or dimethyl sulfate in presence of base (e.g., sodium hydride, potassium carbonate) | Formation of N1,N2-dimethylcyclohexane-1,2-diamine, preserving stereochemistry |

| 3 | Introduction of Pyridin-2-ylmethyl Groups | Alkylation of the secondary amines with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine under controlled conditions | Formation of N1,N2-bis(pyridin-2-ylmethyl) substituents on the diamine |

| 4 | Purification | Recrystallization or column chromatography to isolate pure this compound | High purity chiral ligand suitable for further applications |

This synthetic approach is consistent with methods used for similar cyclohexane-based diamines and pyridine-substituted ligands, which require stepwise functionalization to control substitution patterns and stereochemistry.

Industrial Scale and Continuous Flow Adaptation

Industrial production can employ continuous flow reactors to optimize reaction control, improve yields, and enhance safety. Automated reagent addition and in-line purification techniques facilitate scale-up while maintaining stereochemical integrity.

Detailed Reaction Conditions and Analytical Confirmation

N-Methylation Details

- Reagents: Methyl iodide or dimethyl sulfate

- Base: Sodium hydride or potassium carbonate

- Solvent: Anhydrous tetrahydrofuran or dimethylformamide

- Temperature: 0°C to room temperature

- Reaction Time: Several hours under inert atmosphere to prevent oxidation or side reactions

Pyridin-2-ylmethylation Details

- Reagents: 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine

- Base: Triethylamine or pyridine to scavenge HX

- Solvent: Dichloromethane or acetonitrile

- Temperature: 0°C to ambient

- Reaction Time: 12–24 hours with monitoring

Purification

- Recrystallization from ethanol or ethyl acetate

- Column chromatography on silica gel using gradient elution (hexane/ethyl acetate)

- Final product characterized by NMR, mass spectrometry, and chiral HPLC to confirm purity and stereochemistry

Research Outcomes and Characterization Data

Structural Confirmation

-

- $$ ^1H $$ NMR shows characteristic signals for N-methyl groups (~2.3 ppm) and pyridinyl methylene protons.

- $$ ^{13}C $$ NMR confirms carbon environments consistent with substituted cyclohexane and pyridine rings.

-

- Confirms (1R,2R) stereochemistry and ligand conformation.

- Reveals intramolecular and intermolecular hydrogen bonding stabilizing the crystal lattice.

Purity and Enantiomeric Excess

- Chiral HPLC: Enantiomeric excess typically ≥94%, essential for asymmetric catalysis applications.

- GC and MS: Confirm chemical purity and molecular weight (324.5 g/mol).

Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C20H28N4 | Confirmed by elemental analysis |

| Molecular Weight | 324.5 g/mol | Matches calculated value |

| Melting Point | ~45–47°C | Dependent on polymorphic form |

| Stereochemistry | (1R,2R) | Confirmed by X-ray and chiral analysis |

| Stability | Hygroscopic, air-sensitive | Requires inert atmosphere storage |

Summary Table of Preparation Method

| Stage | Description | Key Parameters | Analytical Confirmation |

|---|---|---|---|

| Starting Material | (1R,2R)-cyclohexane-1,2-diamine | Chiral purity >94% | Chiral HPLC, X-ray |

| N-Methylation | Selective methylation of amino groups | Methyl iodide, NaH, 0°C–RT | $$ ^1H $$, $$ ^{13}C $$ NMR |

| Pyridin-2-ylmethylation | Alkylation with 2-(chloromethyl)pyridine | Triethylamine, DCM, RT | NMR, MS, Chiral HPLC |

| Purification | Recrystallization, chromatography | Solvent system optimized | Purity >95% by GC/MS |

Chemical Reactions Analysis

Coordination Chemistry with Lanthanides and Transition Metals

The compound acts as a tetradentate ligand, coordinating through its two tertiary amine nitrogen atoms and two pyridyl nitrogen atoms. This coordination mode is analogous to structurally related ligands like N,N′-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane-N,N′-diacetate (H₂bpcd), which forms stable complexes with La(III), Nd(III), and Sm(III) . Key features of its metal-binding behavior include:

Synthetic Methods

-

Reaction Conditions : Complexes are typically synthesized by reacting the ligand with metal salts (e.g., Ln(NO₃)₃ or CuCl₂) in anhydrous methanol, followed by neutralization with sodium acetate .

-

Isolation : The resulting cationic complexes are isolated as hexafluorophosphate (PF₆⁻) salts due to their low solubility in aqueous media .

Structural Insights

Crystallographic studies of analogous complexes reveal:

| Bond/Parameter | Value (Å/°) | Example Complex |

|---|---|---|

| Ln–N(pyridyl) | 2.46–2.48 | [La(bpcd)(H₂O)₂]²⁺ |

| Ln–N(amine) | 2.52–2.57 | [Sm(bpcd)]⁺ |

| N–Ln–N bite angle | 65.7–75.9 | [Nd(bpcd)]⁺ |

The steric bulk of the cyclohexane backbone and pyridylmethyl groups imposes a distorted octahedral geometry on metal centers, favoring larger ions like La³⁺ over smaller ones .

Reaction Scope

-

N-Alkenylation/Alkylation : Facilitates coupling of amides with alkenes or alkyl halides under mild conditions (e.g., 60–80°C in methanol) .

-

Mechanism : The ligand stabilizes Cu(I)/Cu(III) intermediates, accelerating oxidative addition and reductive elimination steps .

Performance Metrics

| Substrate Pair | Yield (%) | Conditions |

|---|---|---|

| Benzamide + Styrene | 85 | CuCl₂ (10 mol%), 80°C |

| Acetamide + 1-Bromohexane | 78 | CuI (5 mol%), 60°C |

NMR Spectroscopic Signatures

The ligand and its complexes exhibit distinct ¹H/¹³C NMR patterns due to their C₂ symmetry:

-

Free Ligand : 11 resonances in ¹H NMR (4 aromatic, 2 methylene, 5 cyclohexane) .

-

Metal Complexes : Splitting of methylene protons into AX quartets (e.g., δ 2.40–4.34 ppm, J = 10–16 Hz) . Paramagnetic broadening is observed for Sm(III) and Nd(III) complexes .

Steric and Electronic Modifications

-

Steric Effects : The cyclohexane ring’s rigidity and methyl substituents hinder axial coordination, favoring equatorial binding modes .

-

Electronic Effects : Pyridyl groups enhance π-backbonding with electron-deficient metals (e.g., Cu(I)), improving catalytic turnover .

Comparative Reactivity with Analogues

| Ligand Property | This Compound | H₂bpcd |

|---|---|---|

| Donor Atoms | 4 (2 Namine, 2 Npy) | 6 (2 Namine, 2 Npy, 2 O) |

| Preferred Metal Ions | Cu(I), La(III) | Ln(III), Ga(III) |

| Catalytic Applications | C–N Coupling | MRI Contrast Agents |

This compound’s versatility in coordination chemistry and catalysis stems from its tunable steric profile and strong donor capacity. Further studies exploring its applications in asymmetric catalysis and photophysical systems are warranted.

Scientific Research Applications

Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine has been extensively studied for its applications in:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its potential as a chelating agent in biological systems.

Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the cyclohexane-1,2-diamine backbone provide multiple coordination sites, allowing the ligand to form stable complexes. These complexes can then participate in various catalytic and redox processes, influencing the reactivity and selectivity of the reactions .

Comparison with Similar Compounds

Structural Variations and Stereochemical Effects

Table 1: Structural and Stereochemical Comparison

- Steric and Electronic Effects: The dimethyl groups in the target ligand increase steric hindrance and electron donation compared to non-methylated analogs like L1 in . This enhances stability in catalytic cycles, as seen in Ni-6’s water oxidation activity .

- Stereochemical Influence : The (1R,2R) configuration is critical for enantioselectivity in catalysis. For instance, trans-cyclohexane-1,2-diamine derivatives exhibit reduced potency in IRAK4 inhibition compared to cis isomers, highlighting stereochemistry’s role in biological activity .

Biological Activity

Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine, also known by its CAS number 515124-12-6, is a chiral diamine compound with significant biological relevance. This compound exhibits diverse biological activities due to its structural properties and the presence of pyridine rings that enhance its interaction with biological targets.

- Molecular Formula : CHN

- Molecular Weight : 324.46 g/mol

- Chirality : Contains two chiral centers at the 1 and 2 positions of the cyclohexane ring, contributing to its optically active nature.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and thereby modulating various biochemical pathways.

- Receptor Interaction : It interacts with receptors, influencing physiological responses and cellular signaling pathways.

Biological Activity Overview

The compound has been studied for its potential applications in various fields:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve:

- Induction of apoptosis in cancer cells.

- Disruption of cell cycle progression.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Its efficacy is attributed to:

- Disruption of bacterial cell membranes.

- Inhibition of bacterial enzyme systems.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease. This effect may arise from:

- Reduction of oxidative stress.

- Modulation of neurotransmitter levels.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The study reported an IC value of approximately 15 µM after 48 hours of treatment.

Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results indicate a moderate level of antimicrobial effectiveness.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Q & A

Q. What experimental strategies are recommended for synthesizing Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine and its derivatives?

Methodology :

- Stepwise functionalization : Begin with (1R,2R)-cyclohexane-1,2-diamine and sequentially introduce methyl and pyridinylmethyl groups via reductive amination or nucleophilic substitution. Use anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in hexane/ethyl acetate to isolate enantiomerically pure products. Monitor purity via HPLC with a chiral stationary phase .

- Validation : Confirm stereochemistry using X-ray crystallography (as in ) and compare optical rotation values with literature data .

Q. How can the coordination chemistry of this compound with transition metals be systematically characterized?

Methodology :

- Complex synthesis : React the ligand with metal salts (e.g., HgCl₂, CoCl₂) in ethanol/water at 60°C. Maintain a 1:1 molar ratio and adjust pH to 6–7 using NaOH to optimize complex formation .

- Structural analysis : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and coordination geometry. Refinement software (e.g., SHELXL) ensures accuracy in structural parameters .

- Spectroscopic validation : Confirm coordination via UV-Vis (d-d transitions), FT-IR (shift in C=N and N-H stretches), and ESI-MS (molecular ion peaks matching theoretical m/z) .

Advanced Research Questions

Q. How can computational methods predict the stereoselective behavior of this ligand in asymmetric catalysis?

Methodology :

- Density Functional Theory (DFT) : Model the ligand-metal complex (e.g., with Li⁺ or Zn²⁺) using Gaussian 16. Calculate Gibbs free energy differences between diastereomeric transition states to predict enantiomeric excess (ee) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. toluene) on ligand conformation and metal coordination. Use VMD or PyMOL to visualize dynamic behavior .

- Validation : Compare computational predictions with experimental ee values from catalytic tests (e.g., alkylation of ketones) to refine models .

Q. What strategies resolve contradictions in catalytic efficiency data between this ligand and its structural analogs?

Methodology :

- Controlled comparative studies : Test ligands with varying substituents (e.g., N-methyl vs. N-isobutyl) under identical conditions (solvent, temperature, catalyst loading). Use kinetic profiling (NMR or GC) to track reaction rates .

- Mechanistic probing : Conduct Hammett studies to assess electronic effects or isotopic labeling (²H/¹³C) to identify rate-determining steps .

- Data reconciliation : Apply multivariate regression analysis to isolate steric vs. electronic contributions to activity differences .

Q. How can this ligand enhance the stereoselectivity of organolithium reactions?

Methodology :

- Deprotonation assays : React lithiated substrates (e.g., esters) with the ligand in THF at −78°C. Quench with electrophiles (e.g., D₂O) and analyze diastereomer ratios via ¹H-NMR .

- In-situ monitoring : Use low-temperature FT-IR to detect ligand-Li coordination modes influencing transition-state geometry .

- Benchmarking : Compare results with ligands like (R,R)-TMCDA to quantify selectivity improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.